molecular formula C22H25N3O2S B2699450 3-(2-methoxynaphthalen-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448045-00-8

3-(2-methoxynaphthalen-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No. B2699450
CAS RN: 1448045-00-8
M. Wt: 395.52
InChI Key: BZQVIFNAUPWIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxynaphthalen-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as MPTP, is a chemical compound that has been widely studied in the field of scientific research due to its potential applications in various fields. MPTP is a prodrug that is converted into a potent neurotoxin called MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.

Scientific Research Applications

Optoelectronics and Photophysics

Background: MMT is a key material used in the production of naphthalene. Its photophysical behavior varies significantly depending on the solvent environment . Let’s explore its applications in optoelectronics and photophysics:

Applications::

Environmental Chemistry

Background: Understanding MMT’s behavior in different solvents contributes to environmental studies.

Applications::

properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-20-8-6-16-4-2-3-5-18(16)19(20)7-9-21(26)24-17-10-13-25(14-11-17)22-23-12-15-28-22/h2-6,8,12,15,17H,7,9-11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVIFNAUPWIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxynaphthalen-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

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